N-methyl-6-(methylamino)pyridine-2-carboxamide
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Overview
Description
N-methyl-6-(methylamino)pyridine-2-carboxamide is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-(methylamino)pyridine-2-carboxamide typically involves the reaction of 2-chloronicotinic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-(methylamino)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-methyl-6-(methylamino)pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-6-(methylamino)pyridine-2-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)pyridine: Similar structure but lacks the carboxamide group.
N-methyl-2-pyridinecarboxamide: Similar structure but lacks the methylamino group.
Uniqueness
N-methyl-6-(methylamino)pyridine-2-carboxamide is unique due to the presence of both the methylamino and carboxamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
CAS No. |
1250317-57-7 |
---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.2 |
Purity |
95 |
Origin of Product |
United States |
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